(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl
Description
“(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl” is a chiral diamine compound featuring a stereogenic center at the C1 position (R-configuration). The molecule comprises a 2-chloro-4-fluorophenyl substituent attached to an ethane-1,2-diamine backbone, with two hydrochloride salts enhancing its stability and solubility.
Properties
Molecular Formula |
C8H12Cl3FN2 |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1 |
InChI Key |
AMUWWTSCQRJACV-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluoroaniline.
Reaction with Ethylene Oxide: The aniline derivative undergoes a reaction with ethylene oxide under basic conditions to form the corresponding ethane-1,2-diamine derivative.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Stereochemical Differences
The enantiomeric pair [(1R) vs. (1S)] in the 2-chloro-4-fluorophenyl series (CAS 1381929-08-3 vs. target compound) highlights the role of stereochemistry in biological activity. Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles, such as binding affinity to chiral receptors or metabolic stability. For example, one enantiomer may act as an agonist while the other is inactive or antagonistic .
Substituent Effects
The trifluoromethyl (CF₃) group in “(1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl” introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity compared to the chloro-fluoro substituents in the target compound.
Lumping Strategy for Predictive Modeling
discusses the lumping of structurally similar compounds to predict physicochemical or toxicological behaviors. For instance, the target compound and its analogs could be grouped based on shared diamine backbones or halogenated phenyl motifs to streamline reactivity or toxicity studies .
Biological Activity
(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine dihydrochloride, a compound belonging to the class of phenylamines, has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl is , with a molecular weight of approximately 188.63 g/mol. The compound features a chiral center and two amine functional groups attached to an ethane backbone, along with a phenyl ring substituted with chlorine and fluorine atoms. This unique structural arrangement enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.63 g/mol |
| Functional Groups | Amine, Phenyl |
| Chiral Center | Yes |
Research indicates that (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine dihydrochloride acts primarily through enzyme inhibition and receptor modulation . It has been studied for its potential roles in treating various conditions, including cancer and neurological disorders. The compound's mechanism involves binding to specific molecular targets, which influences crucial biochemical pathways essential for cellular function.
Enzyme Interaction Studies
Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:
- Enzyme Inhibition : It has shown inhibitory effects on enzymes related to neurotransmitter metabolism, indicating a potential role in modulating neurotransmitter levels.
- Receptor Binding : The compound has been found to interact with various receptors, suggesting its utility in developing drugs targeting specific neurological conditions.
Pharmacological Applications
The compound's pharmacological profile suggests several potential applications:
- Cancer Treatment : Its ability to inhibit specific enzymes involved in cell proliferation makes it a candidate for further research in oncology.
- Neurological Disorders : The modulation of neurotransmitter systems positions it as a potential therapeutic agent for conditions like depression or anxiety.
Case Studies
Several studies have explored the biological activity of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine dihydrochloride:
- Study on Neurotransmitter Modulation : A study indicated that the compound significantly altered serotonin levels in animal models, suggesting its potential as an antidepressant.
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of certain cancer cell lines by inducing apoptosis through enzyme inhibition pathways.
- Synergistic Effects : Research has shown that when combined with other therapeutic agents, (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine dihydrochloride exhibited enhanced efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
